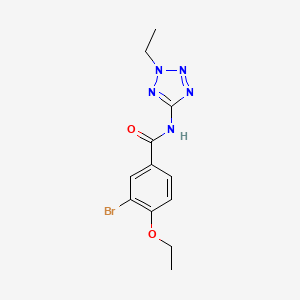
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide, also known as CMA, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. CMA belongs to the class of organic compounds known as acetanilides and is structurally similar to other analgesic drugs such as acetaminophen and aspirin.
Mécanisme D'action
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide exerts its pharmacological effects through its interaction with the endocannabinoid system, specifically through its binding to the CB1 receptor. This results in the activation of various downstream signaling pathways that ultimately lead to the reduction of pain and inflammation.
Biochemical and Physiological Effects
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been shown to have analgesic, anti-inflammatory, and anti-cancer effects in various animal models. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has a well-defined mechanism of action and has been extensively studied in animal models. However, one limitation of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide. One area of interest is the development of more potent and selective CB1 receptor agonists based on the structure of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide. Additionally, further studies are needed to determine the efficacy of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide in the treatment of various types of cancer in vivo. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been studied extensively for its potential use as an analgesic and anti-inflammatory agent. In animal models, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been shown to reduce pain and inflammation through its interaction with the endocannabinoid system. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines in vitro.
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-4-6-13(7-5-11)9-17(20)19-15-8-12(2)14(18)10-16(15)21-3/h4-8,10H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDIDSNUIRXFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)

![2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)
![3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5754204.png)

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5754223.png)





![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)